(R)-Thiomorpholine-3-carboxylic acid hydrochloride
Description
Crystallographic Analysis and Molecular Configuration
The molecular structure of (R)-thiomorpholine-3-carboxylic acid hydrochloride is characterized by a six-membered heterocyclic ring containing both sulfur and nitrogen heteroatoms. The compound exhibits the molecular formula C₅H₁₀ClNO₂S with a molecular weight of 183.66 grams per mole. The presence of the chloride counterion fundamentally alters the crystalline packing compared to the neutral form, with the compound typically crystallizing as a white solid with reported purity levels reaching 96 percent.
Crystallographic studies reveal that the thiomorpholine ring adopts a chair-like conformation similar to cyclohexane derivatives, though the presence of the sulfur atom introduces distinct geometric distortions. The (R)-stereochemistry at the 3-position carbon atom bearing the carboxylic acid group creates a specific three-dimensional arrangement that influences both intramolecular and intermolecular interactions. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (3R)-3-thiomorpholinecarboxylic acid hydrochloride, emphasizing the critical stereochemical designation.
Experimental data indicates that related methyl ester derivatives of this compound exhibit melting points in the range of 160-161°C, suggesting significant thermal stability in the crystalline state. The solid-state structure demonstrates characteristic bond lengths and angles consistent with thiomorpholine chemistry, where the carbon-sulfur and carbon-nitrogen bonds exhibit typical lengths of approximately 1.81 and 1.47 angstroms respectively.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₀ClNO₂S | |
| Molecular Weight | 183.66 g/mol | |
| Physical Form | White Solid | |
| Purity | 96% | |
| Melting Point (ester derivative) | 160-161°C |
Properties
IUPAC Name |
(3R)-thiomorpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEBHEMVODXCAC-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@H](N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Acylation and Cyclization Reactions
One classical approach to preparing (R)-thiomorpholine-3-carboxylic acid hydrochloride involves the acylation of thiomorpholine derivatives followed by cyclization and purification steps. A notable method includes:
- Dissolving (R)-4-thiomorpholine-3-carboxylic acid hydrochloride in a polar aprotic solvent such as dimethylacetamide.
- Adding acyl chlorides such as 3-acetylthiopropanoyl chloride under controlled temperature conditions (e.g., starting at 28 °C).
- Using a base such as N-methylmorpholine to facilitate acylation, which leads to precipitation of the intermediate.
- Heating the mixture (e.g., on a steam bath for 1 hour) and allowing it to stand overnight to complete the reaction.
- Extracting the product with ethyl acetate after acidification and drying over magnesium sulfate.
- Concentrating under vacuum to isolate the product as a solid with a melting point in the range of 202–204 °C.
This method yields intermediates such as 4-(3-acetylthiopropanoyl)-1,4-thiazan-5-carboxylic acid, which can be further processed to obtain the target hydrochloride salt.
Peptide Coupling Using BOC-Protected Amino Acids and Thiomorpholine Amides
A more modern and stereoselective method involves peptide coupling chemistry:
- BOC-protected natural alpha-amino acids (e.g., valine or leucine) are reacted with thiomorpholine-(R)-3-carboxylic acid amide.
- The reaction is performed in dry tetrahydrofuran (THF) with equimolar amounts of the amino acid and thiomorpholine amide.
- Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) are added in 1.5 equivalents each.
- Diisopropylethylamine is added dropwise as a base to maintain reaction progress.
- The mixture is stirred at room temperature for 12 to 16 hours.
- After reaction completion, the mixture is concentrated under reduced pressure, diluted with water, and extracted with ethyl acetate.
- The organic phase is dried over anhydrous sodium sulfate, solvent removed, and the residue is treated with trifluoroacetic anhydride in dry THF to remove the BOC protecting group.
- The product is purified by washing with saturated sodium bicarbonate solution.
This method enables the preparation of stereochemically pure (R)-thiomorpholine-3-carboxylic acid derivatives suitable for pharmaceutical applications.
Continuous Flow Photochemical Thiol–Ene Reaction and Cyclization
A recent advancement in the synthesis of thiomorpholine derivatives, including this compound, employs a telescoped continuous flow process:
- The key step is a photochemical thiol–ene reaction between cysteamine hydrochloride and vinyl chloride, catalyzed by a low loading (0.1–0.5 mol %) of 9-fluorenone under highly concentrated conditions (4 M).
- This reaction produces a half-mustard intermediate quantitatively.
- The intermediate undergoes base-mediated cyclization using bases such as diisopropylethylamine (DIPEA) at elevated temperatures (e.g., 100 °C) with residence times around 5 minutes.
- The process is robust and scalable, demonstrated by continuous operation for 7 hours with an overall isolated yield of 54% after distillation.
- Purification involves aqueous acid-base extractions and drying over sodium sulfate, followed by vacuum distillation to isolate the thiomorpholine as a colorless oil.
This method offers advantages in terms of scalability, efficiency, and reduced reaction times compared to batch processes.
Stereoselective Cyclization of Precursors in Aqueous Media
Another approach focuses on the stereoselective cyclization of precursor compounds to form the thiomorpholine ring:
- A compound of formula IV (a precursor with appropriate functional groups) undergoes cyclization in aqueous media.
- The reaction employs a base as an acid-binding agent, such as sodium bicarbonate or sodium hydroxide.
- The process is conducted under mild conditions, facilitating stereoselective formation of a key intermediate (compound of formula III).
- This intermediate is then converted through ammonification and further reactions to yield (R)-thiomorpholine-3-carboxylic acid derivatives.
- This method is noted for its simplicity, ease of operation, and suitability for large-scale synthesis.
Summary Table of Preparation Methods
Detailed Research Findings and Analytical Data
- NMR Data : The synthesized this compound and intermediates show characteristic ^1H NMR signals consistent with literature data, confirming structure and stereochemistry.
- Melting Points : Intermediates such as 4-(3-acetylthiopropanoyl)-1,4-thiazan-5-carboxylic acid exhibit melting points around 202–204 °C, indicating purity and crystallinity.
- Mass Spectrometry : FAB-MS analysis confirms molecular ions corresponding to the expected molecular weights of the thiomorpholine derivatives.
- Purification : Extraction with ethyl acetate, drying over magnesium sulfate or sodium sulfate, and vacuum distillation are common purification steps ensuring high purity.
Chemical Reactions Analysis
Types of Reactions
®-Thiomorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine-3-methanol.
Substitution: Thiomorpholine derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
(R)-Thiomorpholine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows for the development of compounds that can inhibit specific biological pathways, making it a valuable asset in medicinal chemistry. For instance, it has been studied for its potential to act as an inhibitor of proton pumps, which are involved in conditions like gastroesophageal reflux disease (GERD) .
Case Study: Proton Pump Inhibition
Research has demonstrated that this compound exhibits notable biological activity as a proton pump inhibitor. This suggests its potential application in treating diseases related to excessive gastric acid secretion. Preliminary studies indicate that this compound may interact with specific receptors or enzymes, influencing metabolic pathways relevant to various diseases .
Synthesis of Amino Acids
Role in Biochemical Synthesis
This compound plays a significant role in the synthesis of amino acids, which are essential for protein production in biotechnology and food industries. Its ability to participate in various chemical reactions makes it a versatile building block for creating complex biomolecules necessary for life sciences research .
Agrochemical Formulations
Enhancing Efficacy of Pesticides
this compound is utilized in formulating agrochemicals, improving the efficacy of pesticides and herbicides through enhanced absorption and stability. This application is critical in agricultural practices where effective pest control is necessary for crop yield and quality .
Research in Organic Chemistry
Valuable Reagent
In organic synthesis, this compound acts as a valuable reagent that enables researchers to create complex molecules with specific functional groups. Its versatility facilitates advancements in chemical research, allowing for the exploration of new synthetic routes and methodologies .
Material Science
Development of New Materials
Recent studies have explored the use of this compound in developing new materials, particularly polymers with enhanced properties for industrial applications. Its unique chemical structure contributes to the creation of materials with desirable mechanical and thermal characteristics .
Mechanism of Action
The mechanism of action of ®-Thiomorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. The pathways involved may include:
Enzyme inhibition: Blocking the activity of enzymes involved in metabolic pathways.
Protein interactions: Modulating protein-protein interactions to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the carboxylic acid group.
Thiomorpholine-4-carboxylic acid: A similar compound with the carboxylic acid group at a different position.
Morpholine: A structurally related compound with an oxygen atom instead of sulfur.
Uniqueness
®-Thiomorpholine-3-carboxylic acid hydrochloride is unique due to the presence of both the thiomorpholine ring and the carboxylic acid group, which confer specific chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Biological Activity
(R)-Thiomorpholine-3-carboxylic acid hydrochloride is a heterocyclic compound that features a sulfur atom within its thiomorpholine ring. Its molecular formula is C5H9NO2S·HCl, with a molecular weight of approximately 183.7 g/mol. This compound is typically presented as a white solid and has a melting point range of 270-278°C. Its primary biological activity revolves around its role as an inhibitor of proton pumps, which are critical in various physiological processes, particularly those related to gastric acid secretion.
Enzyme Inhibition
One of the most significant biological activities of this compound is its inhibition of proton pumps. This mechanism suggests potential therapeutic applications in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers, where excessive gastric acid secretion is a concern. The compound's ability to selectively target these enzymes makes it a valuable candidate for further pharmacological research.
Structure-Activity Relationship (SAR)
The structure of this compound confers specific interactions with biological targets. Its unique stereochemistry and functional groups differentiate it from other heterocyclic compounds, enhancing its specificity in enzyme inhibition. Comparative studies with structurally similar compounds provide insights into its biological profile.
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Morpholine | Similar ring structure | Solvent and reagent in organic synthesis |
| Thiomorpholine | Parent compound | Enzyme inhibition |
| 2-Thiazolidinone | Thiazolidine ring | Antimicrobial properties |
| 4-Thiazolidinone | Thiazolidine ring | Antidiabetic properties |
This table illustrates the diversity of compounds related to this compound and their respective biological activities.
Proton Pump Inhibition Studies
Research has demonstrated that this compound effectively inhibits proton pumps in vitro. In controlled experiments, the compound exhibited significant inhibitory effects on the activity of gastric H+/K+ ATPase, which is pivotal in gastric acid secretion. The half-maximal inhibitory concentration (IC50) values were determined to be within the nanomolar range, indicating potent activity against this target.
Toxicological Assessments
Toxicological studies have evaluated the safety profile of this compound. In vitro assays using mammalian cell lines showed that the compound has a favorable selectivity index, suggesting low cytotoxicity at therapeutic concentrations. Further investigations into its metabolic stability revealed that the compound is well-tolerated by liver microsomes, indicating potential for safe pharmacological use .
Comparative Efficacy Studies
In comparative studies against other known proton pump inhibitors, this compound demonstrated superior efficacy in reducing gastric acid secretion in animal models. The results suggested that this compound could serve as a lead candidate for developing new therapeutic agents targeting gastrointestinal disorders .
Q & A
Q. What are the critical safety considerations when handling (R)-thiomorpholine-3-carboxylic acid hydrochloride in laboratory settings?
Methodological Answer:
- Hazard Identification : The compound is classified as a flammable liquid (Category 4) and causes severe skin corrosion/irritation (Category 1A–1C) under GHS guidelines .
- Handling Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with skin/eyes; rinse immediately with water for 15+ minutes if exposed .
- Storage : Store in a cool, dry, well-ventilated area away from ignition sources. Ensure containers are tightly sealed to prevent moisture absorption .
Q. How can researchers optimize the synthesis of (R)-thiomorpholine-3-carboxylic acid derivatives?
Methodological Answer:
- Stereoselective Synthesis : Utilize Fmoc-protected amino acids (e.g., Fmoc-Ser(tBu)-OH) in solid-phase synthesis to generate enantiomerically pure morpholine/thiomorpholine derivatives .
- Esterification : Ethyl ester derivatives (e.g., Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride) can be synthesized via carbodiimide-mediated coupling, followed by HCl salt formation for stabilization .
Q. What analytical techniques are recommended for purity assessment of this compound?
Methodological Answer:
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
Methodological Answer:
- pH Stability Studies : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C/37°C. Monitor degradation via LC-MS over 24–72 hours. Acidic conditions (pH < 3) may hydrolyze ester derivatives, while basic conditions (pH > 10) could degrade the thiomorpholine ring .
Q. What are the key spectral markers for distinguishing thiomorpholine derivatives from morpholine analogs?
Methodological Answer:
- IR Spectroscopy : Thiomorpholine exhibits a strong S–C stretching band at 600–700 cm, absent in oxygen-containing morpholines .
- Mass Spectrometry : Look for sulfur-specific isotope patterns (e.g., ) in the molecular ion cluster .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be ensured during synthesis?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IC column with hexane/isopropanol (80:20) to resolve (R)- and (S)-enantiomers. Validate purity via circular dichroism (CD) spectra .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in ring-closing reactions to favor the (R)-configuration .
Q. What strategies resolve contradictions in reported biological activity data for thiomorpholine derivatives?
Methodological Answer:
- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines. Variables to control: compound purity (validate via COA ), assay conditions (e.g., cell line variability), and enantiomeric ratios .
- Dose-Response Reevaluation : Replicate conflicting experiments with standardized protocols (e.g., fixed IC determination methods) .
Q. How does the thiomorpholine ring influence peptide backbone conformation in drug design?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Compare thiomorpholine-containing peptides with morpholine analogs. The sulfur atom increases ring flexibility, altering hydrogen-bonding networks and secondary structure (e.g., β-turn stabilization) .
- X-ray Crystallography : Resolve crystal structures of model peptides (e.g., Fmoc-(R)-thiomorpholine-3-carboxylate) to analyze dihedral angles and steric effects .
Q. What methodologies detect and quantify trace impurities in this compound batches?
Methodological Answer:
- LC-HRMS : Use high-resolution mass spectrometry with a Q-TOF detector to identify impurities (e.g., des-thio analogs or oxidation byproducts). Limit of detection (LOD): ≤0.1% .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV 254 nm), and oxidizers (HO) to simulate degradation pathways .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Methodological Answer:
- Standardized Measurement Protocols : Use DSC (differential scanning calorimetry) for melting point determination and shake-flask method for solubility (logP in octanol/water) .
- Interlaboratory Validation : Collaborate with multiple labs to cross-validate data, ensuring consistency in instrumentation (e.g., HPLC calibration) and sample preparation .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
